2-Amino-3-hydroxypropanamide

Catalog No.
S3310174
CAS No.
25739-59-7
M.F
C3H8N2O2
M. Wt
104.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxypropanamide

CAS Number

25739-59-7

Product Name

2-Amino-3-hydroxypropanamide

IUPAC Name

2-amino-3-hydroxypropanamide

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)

InChI Key

MGOGKPMIZGEGOZ-UHFFFAOYSA-N

SMILES

C(C(C(=O)N)N)O

Synonyms

Ser-NH2, serinamide, serine-NH2

Canonical SMILES

C(C(C(=O)N)N)O

Chemical Identity

-Amino-3-hydroxypropanamide (CAS number: 346743) is a small molecule organic compound containing a functional group called a carboxylic acid amide. It is also known by several synonyms, including seryllamide and β-alaninolamide.

Potential Research Applications

  • Peptide Synthesis: 2-Amino-3-hydroxypropanamide contains an amide bond, a linkage essential for forming peptides and proteins. Studying its reactivity could contribute to the development of new methods for peptide synthesis.
  • Biological Activity: The presence of an amine group and a hydroxyl group endow 2-amino-3-hydroxypropanamide with the potential to interact with biological molecules. Research could explore its interactions with enzymes, receptors, or other cellular targets [].

2-Amino-3-hydroxypropanamide is a non-proteinogenic amino acid derivative characterized by the molecular formula C3H8N2O2C_3H_8N_2O_2 and a molecular weight of approximately 104.11 g/mol. This compound exists in two enantiomeric forms: (R)-2-amino-3-hydroxypropanamide and (S)-2-amino-3-hydroxypropanamide, with the (R)-enantiomer often referred to as D-serine amide. It is structurally similar to the naturally occurring amino acid serine, featuring an amino group, a hydroxyl group, and an amide functional group, which contribute to its chemical reactivity and biological activity .

There is no documented information regarding a specific mechanism of action for 2-Amino-3-hydroxypropanamide.

Safety information specific to 2-Amino-3-hydroxypropanamide is not available. However, considering the presence of an amide group, general safety precautions for handling amides should be followed, which might include wearing gloves and working in a well-ventilated area [].

  • Oxidation: The hydroxyl group can be selectively oxidized to form an aldehyde or carboxylic acid.
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization reactions to form more complex structures.
  • Substitution Reactions: The amine and hydroxyl groups can engage in nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis .

Biologically, 2-amino-3-hydroxypropanamide exhibits several important activities:

  • Neurotransmitter Modulation: The (R)-enantiomer acts as a substrate analogue for serine, potentially influencing neurotransmitter systems, particularly in the context of N-methyl-D-aspartate receptor modulation.
  • Anticonvulsant Properties: Research has indicated that derivatives of 2-amino-3-hydroxypropanamide may possess anticonvulsant activity, suggesting potential therapeutic applications in epilepsy .
  • Clastogenic Effects: Studies have shown that certain derivatives can induce chromosomal aberrations under specific conditions, raising concerns about their mutagenic potential .

The synthesis of 2-amino-3-hydroxypropanamide can be achieved through various methods:

  • Direct Amide Formation: Reaction of serine with appropriate reagents under controlled conditions to yield the amide.
  • Reduction of Serine Derivatives: Reducing serine derivatives can also lead to the formation of 2-amino-3-hydroxypropanamide.
  • Chemical Modification: Starting from simpler amino acids or related compounds and modifying them through oxidation or substitution reactions .

2-Amino-3-hydroxypropanamide finds applications in several fields:

  • Pharmaceuticals: Due to its structural similarity to serine, it is explored as a potential therapeutic agent in neurological disorders.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research: Used in biochemical studies to investigate enzyme interactions and metabolic pathways involving serine derivatives .

Interaction studies involving 2-amino-3-hydroxypropanamide focus on its role as a substrate analogue and its effects on various biological systems:

  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors, particularly N-methyl-D-aspartate receptors.
  • Enzyme Kinetics: Analyzing how this compound affects enzyme activity related to amino acid metabolism.
  • Mutagenicity Tests: Evaluating potential genetic toxicity through assays measuring chromosomal damage and mutation rates .

Several compounds share structural similarities with 2-amino-3-hydroxypropanamide. Key comparisons include:

Compound NameStructure SimilarityUnique Features
SerineHighNaturally occurring amino acid; essential for protein synthesis.
2-Amino-3-hydroxypyridineModerateUsed in oxidative hair dyes; different functional properties.
2-AminoacetamideHighRelated structure; investigated for anticonvulsant activity.
D-serineHighNatural enantiomer; critical for neurotransmission.

The uniqueness of 2-amino-3-hydroxypropanamide lies in its specific functional groups and its potential roles in both organic synthesis and biological modulation compared to these similar compounds .

XLogP3

-2.4

Sequence

S

Wikipedia

Serinamide

Dates

Modify: 2023-08-19

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